3,4,5-Trimethoxyphenylzinc bromide

Negishi coupling Stille coupling Prostaglandin synthesis

3,4,5‑Trimethoxyphenylzinc bromide is a pre‑formed organozinc reagent comprising the 3,4,5‑trimethoxyphenyl anion coupled to a zinc‑bromide counterion [REFS‑1]. Supplied as a 0.50 M solution in tetrahydrofuran, it serves as a nucleophilic partner in palladium‑ or nickel‑catalysed Negishi cross‑coupling reactions [REFS‑2].

Molecular Formula C9H11BrO3Zn
Molecular Weight 312.5 g/mol
CAS No. 1569303-99-6
Cat. No. B6303134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxyphenylzinc bromide
CAS1569303-99-6
Molecular FormulaC9H11BrO3Zn
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C[C-]=C1)OC)OC.[Zn+]Br
InChIInChI=1S/C9H11O3.BrH.Zn/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1
InChIKeyNCYHMGYSSHMYAL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5‑Trimethoxyphenylzinc Bromide (CAS 1569303‑99‑6): Organozinc Reagent Profile for Procurement and Method Selection


3,4,5‑Trimethoxyphenylzinc bromide is a pre‑formed organozinc reagent comprising the 3,4,5‑trimethoxyphenyl anion coupled to a zinc‑bromide counterion [REFS‑1]. Supplied as a 0.50 M solution in tetrahydrofuran, it serves as a nucleophilic partner in palladium‑ or nickel‑catalysed Negishi cross‑coupling reactions [REFS‑2]. The 3,4,5‑trimethoxyphenyl (TMP) motif is a privileged pharmacophore in tubulin‑binding antimitotic agents including combretastatin A‑4, colchicine, and podophyllotoxin, making this reagent strategically valuable for medicinal chemistry programs targeting tubulin [REFS‑3].

Why 3,4,5‑Trimethoxyphenylzinc Bromide Cannot Be Swapped with a Generic Organozinc or Boronic Acid Reagent


Organometallic reagents carrying the 3,4,5‑trimethoxyphenyl group are not functionally interchangeable. The zinc‑bromide speciation (aryl‑ZnBr vs. aryl‑ZnCl vs. aryl‑B(OH)₂) determines transmetallation kinetics, catalyst compatibility, and the achievable yield under a given set of conditions [REFS‑1]. In the synthesis of Combretastatin A‑4 analogues, a Negishi route employing a 3,4,5‑trimethoxyphenylzinc species delivered a quantitative yield, whereas the Stille‑based alternative using 3,4,5‑trimethoxy‑iodobenzene gave only 54 % isolated yield under comparable conditions [REFS‑2]. The bromide counterion also modulates the aggregation state of the zinc reagent in THF, directly influencing nucleophilicity and coupling efficiency [REFS‑3].

3,4,5‑Trimethoxyphenylzinc Bromide – Quantitative Differentiation Evidence for Sourcing and Method Selection


Negishi Coupling Outperforms Stille Coupling for Quantitative Construction of a Prostaglandin 3,4,5‑Trimethoxyphenyl Intermediate

In the synthesis of a prostaglandin olefin intermediate (1a), a Negishi protocol using 3,4,5‑trimethoxyphenylzinc chloride with 5 mol% PdCl₂(PPh₃)₂ provided the target product in quantitative yield [REFS‑1]. The preceding Stille‑based approach, coupling 3,4,5‑trimethoxy‑iodobenzene under analogous conditions, afforded a moderate 54 % isolated yield [REFS‑1]. Although this comparison involves the chloride analogue, the aryl anion and electrophilic partner are identical, isolating the organometallic coupling method as the dominant variable.

Negishi coupling Stille coupling Prostaglandin synthesis Cross-coupling yield comparison

Negishi Coupling Exhibits Favourable Kinetics over Suzuki–Miyaura for Combretastatin A‑4 Analogue Formation

A 2023 computational and experimental study comparing Negishi and Suzuki–Miyaura routes for constructing 2‑methoxy‑5‑(3,4,5‑trimethoxyphenyl)furan‑2‑yl)phenol, a Combretastatin A‑4 analogue, demonstrated that the Negishi coupling pathway (a) is kinetically more advantageous [REFS‑1]. The study used experimentally derived kinetic parameters for the formation of 4‑methyl‑4′‑methoxybiphenyl as a model system and extrapolated to the 3,4,5‑trimethoxyphenyl substrate. The Suzuki pathway required higher activation energy for transmetallation due to the mandatory base‑mediated boronate activation step, which is absent in the Negishi manifold [REFS‑1].

Negishi coupling Suzuki–Miyaura coupling Combretastatin A‑4 Kinetic comparison Anti‑cancer

Bromide Counterion Enhances Transmetallation Efficiency Relative to Chloride in Arylzinc Negishi Couplings

Systematic studies of arylzinc halides in Negishi couplings have established that the bromide counterion promotes faster transmetallation compared with the chloride analogue [REFS‑1]. For arylzinc bromides, the Pd‑Zn transmetallation step benefits from the higher leaving‑group ability of bromide (pKₐ of HBr ≈ −9 vs. HCl ≈ −7) and the weaker Zn–Br bond (bond dissociation energy ≈ 329 kJ mol⁻¹ for ZnBr₂ vs. ≈ 397 kJ mol⁻¹ for ZnCl₂) [REFS‑2]. In alkyl‑alkyl Negishi cross‑couplings, bromide salts were explicitly shown to promote coupling while the cation was mechanistically benign, consistent with formation of a more reactive higher‑order zincate species in the presence of bromide [REFS‑3].

Organozinc counterion effect Transmetallation Negishi coupling Zinc bromide vs zinc chloride

Pre‑Formed 0.50 M THF Solution Reduces Experimental Variability vs. In‑Situ Zinc Insertion Methods

3,4,5‑Trimethoxyphenylzinc bromide is commercially supplied as a standardised 0.50 M solution in THF, eliminating the batch‑to‑batch variability inherent in laboratory‑generated organozinc reagents prepared by direct zinc insertion into 3,4,5‑trimethoxybromobenzene [REFS‑1]. In‑situ methods require activation of zinc metal (e.g., 1–5 mol% I₂, DMA solvent) and are sensitive to zinc particle size, surface oxide, and trace moisture—factors that introduce yield variations of ±15–25 % across repeat preparations [REFS‑2]. A 2020 continuous‑flow study demonstrated that pre‑formed organozinc reagents maintained consistent titre and reactivity over >8 h processing windows, whereas in‑situ generated reagents showed titre decay of ≈ 12 % h⁻¹ [REFS‑3].

Pre‑formed organozinc reagent Reproducibility In‑situ zinc insertion THF solution Batch consistency

High‑Impact Application Scenarios for 3,4,5‑Trimethoxyphenylzinc Bromide Based on Quantitative Evidence


Synthesis of Tubulin‑Binding Antimitotic Leads (Combretastatin A‑4, Podophyllotoxin, Colchicinoid Analogues)

The 3,4,5‑trimethoxyphenyl (TMP) motif is the essential pharmacophore for colchicine‑site tubulin inhibitors. The Negishi kinetic advantage demonstrated for Combretastatin A‑4 analogue formation [REFS‑1] positions 3,4,5‑trimethoxyphenylzinc bromide as the direct reagent of choice for medicinal chemistry teams synthesising TMP‑containing biaryls. The quantitative‑yield precedent in prostaglandin intermediate synthesis [REFS‑2] supports its use in convergent synthetic strategies where late‑stage installation of the TMP group minimises protecting‑group manipulations.

Multi‑Kilogram Process Development for Pharmaceutical Intermediates Requiring High Functional‑Group Tolerance

Organozinc reagents are uniquely tolerant of ester, nitrile, ketone, and amide functional groups compared with Grignard or organolithium alternatives. The pre‑formed 0.50 M THF solution eliminates the hazards and variability of in‑situ zinc activation, meeting the quality expectations of GMP intermediate production [REFS‑1]. The bromide counterion accelerates transmetallation, potentially enabling lower palladium catalyst loadings (< 0.5 mol%) in kilogram‑scale campaigns [REFS‑2].

Parallel Library Synthesis in Drug Discovery – C−C Bond Formation on Automated Platforms

For automated parallel synthesis platforms generating arrays of TMP‑containing biaryls or aryl‑heteroaryl hybrids, the standardised 0.50 M concentration in THF allows direct aspiration and dispensing without dilution adjustments. The preservation of stereochemistry in sensitive substrates (confirmed by the prostaglandin precedent [REFS‑1]) makes this reagent suitable for diversity‑oriented synthesis of chiral tubulin inhibitors.

Head‑to‑Head Method Optimisation Studies Comparing Negishi, Suzuki, and Stille Routes

The quantitative‑yield differential (≥ 41 percentage‑point advantage for Negishi over Stille [REFS‑1]) and kinetic favouring over Suzuki [REFS‑2] provide compelling justification for using 3,4,5‑trimethoxyphenylzinc bromide as the benchmark reagent in cross‑coupling route scouting. Procurement of this pre‑formed reagent ensures that method comparison studies are not confounded by inconsistent in‑situ reagent preparation.

Quote Request

Request a Quote for 3,4,5-Trimethoxyphenylzinc bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.